molecular formula C10H15NO2S B13683111 Methyl 2-Pentylthiazole-4-carboxylate

Methyl 2-Pentylthiazole-4-carboxylate

Cat. No.: B13683111
M. Wt: 213.30 g/mol
InChI Key: VARXRERASNKXAU-UHFFFAOYSA-N
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Description

Methyl 2-Pentylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Pentylthiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters in the presence of a base. The reaction conditions often include the use of absolute ethanol as a solvent and heating under reflux . The general reaction scheme can be represented as follows:

  • Thioamide + α-Haloester → Thiazole Derivative
  • Thiazole Derivative + Methanol → this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Pentylthiazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can lead to the formation of dihydrothiazoles.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 2-Pentylthiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Pentylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds:

  • 2-Methylthiazole
  • 4-Methylthiazole
  • 2-Phenylthiazole
  • 4-Phenylthiazole

Uniqueness: Methyl 2-Pentylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles .

Biological Activity

Methyl 2-pentylthiazole-4-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a pentyl group and a carboxylate moiety. The structural formula can be represented as follows:

C10H13NO2S\text{C}_{10}\text{H}_{13}\text{N}\text{O}_2\text{S}

This structure is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds featuring thiazole rings can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of histone deacetylases (HDACs), which play a role in cancer progression . The presence of electron-withdrawing groups in the thiazole structure has been associated with enhanced cytotoxicity against several tumor cell lines, including HCT-116 and HepG2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as HDACs, leading to altered gene expression and apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The mode of action against bacterial strains may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Epigenetic Modulation : Thiazoles can influence epigenetic markers, such as histone acetylation, thereby affecting gene expression patterns linked to disease states like cancer and infection .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and evaluated for their activity against M. tuberculosis. Among these, compounds structurally similar to this compound demonstrated promising results, indicating the potential for further development of this compound as an antimicrobial agent .

Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives revealed significant cytotoxic effects on various cancer cell lines. For instance, compounds were noted to induce apoptosis through HDAC inhibition, suggesting that this compound could share similar properties .

Data Summary Table

Compound NameActivity TypeMIC/IC50 (µg/ml)Reference
This compoundAntimicrobialTBD
Thiazole Derivative AAnticancer0.06
Thiazole Derivative BHDAC Inhibition20.81 - 31.54

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

methyl 2-pentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3

InChI Key

VARXRERASNKXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=CS1)C(=O)OC

Origin of Product

United States

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